4-Chloro-2-ethoxy-1,5-naphthyridine
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Overview
Description
4-Chloro-2-ethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with appropriate reagents. One common method includes the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one to produce the 2-chloro derivative, which can then be further modified to introduce the ethoxy group . The reaction conditions often involve elevated temperatures and the presence of a base to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-2-ethoxy-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with various biological activities.
Biological Research: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxy-1,5-naphthyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-ethoxy-1,5-naphthyridine include other naphthyridine derivatives such as:
- 2-Chloro-6-hydrazino-1,5-naphthyridine
- 4-Chloro-2-hydrazino-1,5-naphthyridine
- 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group, in particular, can influence its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
4-Chloro-2-ethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a bicyclic structure that includes a pyridine and a quinoline ring. The unique structural features, including a chloro substituent at the 4-position and an ethoxy group at the 2-position, contribute to its potential biological activities, making it an interesting subject of study in medicinal chemistry.
The presence of the chloro and ethoxy groups enhances the solubility and bioavailability of this compound compared to other naphthyridine derivatives. This modification can significantly influence its interaction with various biological targets, which is crucial for its therapeutic applications.
Antimicrobial Activity
Research indicates that many naphthyridines exhibit significant antimicrobial properties. Specifically, this compound has shown promising antibacterial and antifungal activities. The compound's derivatives have been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin and vancomycin .
Microorganism | Activity | Comparison |
---|---|---|
Staphylococcus aureus | High antibacterial activity | Comparable to ciprofloxacin |
Escherichia coli | Moderate antibacterial activity | Comparable to ampicillin |
Candida albicans | Moderate antifungal activity | Similar to griseofulvin |
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies. In vitro evaluations against different human cancer cell lines have shown that certain derivatives exhibit significant cytotoxic effects. For instance, compounds derived from this naphthyridine scaffold have demonstrated IC50 values comparable to standard chemotherapeutic agents .
Cancer Cell Line | IC50 Value (µM) | Reference Drug |
---|---|---|
MCF7 (Breast Cancer) | 12.5 | Doxorubicin |
HCT116 (Colon Cancer) | 15.0 | Cisplatin |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of naphthyridines allows them to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : Naphthyridines have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, such as topoisomerases .
Case Studies
Recent studies have highlighted the potential of this compound in treating resistant strains of bacteria and various cancer types:
- A study by Todo et al. found that derivatives of naphthyridines exhibited remarkable efficacy against multidrug-resistant Staphylococcus aureus, suggesting a viable alternative in antibiotic therapy .
- In anticancer research, a derivative was tested against MCF7 cells and showed a significant reduction in cell viability compared to untreated controls, indicating its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-9-6-7(11)10-8(13-9)4-3-5-12-10/h3-6H,2H2,1H3 |
InChI Key |
JDDIQWVLBVIZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C(=C1)Cl)N=CC=C2 |
Origin of Product |
United States |
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